1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-13-4-1-2-5-14(13)20-16(22)18-10-15(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,15H,10H2,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCTCPNJHKSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the urea derivative.
Attachment of the Pyrazolyl and Thiophenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea can undergo several types of chemical reactions:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while substitution of the chlorophenyl group could yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that urea derivatives exhibit significant anticancer properties. The incorporation of pyrazole and thiophene moieties enhances the biological activity of these compounds. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
Compounds with a thiophene ring have been documented to possess antimicrobial activity. The presence of the chlorophenyl group in this compound may enhance its effectiveness against various bacterial strains. Research has demonstrated that urea derivatives can disrupt bacterial cell walls or interfere with metabolic processes, leading to bactericidal effects.
Urease Inhibition
Urease is an enzyme linked to several health issues, including kidney stones and urinary tract infections. Compounds similar to 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea have been explored as urease inhibitors. The structural characteristics of this compound suggest potential efficacy in inhibiting urease activity, thereby providing therapeutic benefits in conditions where urease plays a detrimental role.
Pesticidal Activity
The urea derivatives have been studied for their potential use as pesticides. The unique structural features of this compound may confer herbicidal or fungicidal properties, making it a candidate for agricultural applications. Research into similar compounds has shown promising results in controlling pests while minimizing environmental impact.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)ethyl]urea: Lacks the thiophenyl group.
1-(2-chlorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea: Lacks the pyrazolyl group.
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(phenyl)ethyl]urea: Contains a phenyl group instead of a thiophenyl group.
Uniqueness
The presence of both the pyrazolyl and thiophenyl groups in 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea makes it unique compared to similar compounds. These groups may confer distinct chemical and biological properties, making this compound particularly interesting for further study.
Biological Activity
1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN3OS
- Molecular Weight : 305.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the thiophene and pyrazole moieties in the structure suggests potential antimicrobial activity. Research indicates that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases .
- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) .
- Interference with Cell Signaling Pathways : The structural components may interfere with various signaling pathways critical for cell survival and proliferation, such as the MAPK/ERK pathway .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
